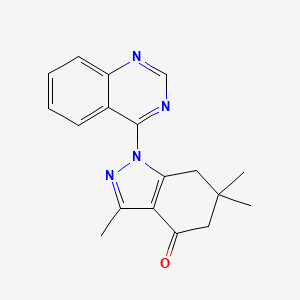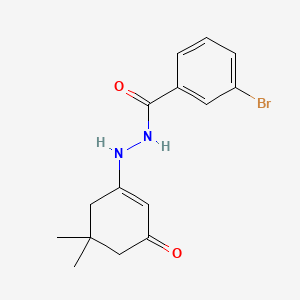
4-(Fmoc-amino)-1-(4-chlorobenzyl)-4-carboxypiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Fmoc-amino)-1-(4-chlorobenzyl)-4-carboxypiperidine is a synthetic organic compound that features a piperidine ring substituted with a fluorenylmethyloxycarbonyl (Fmoc) protected amino group, a 4-chlorobenzyl group, and a carboxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fmoc-amino)-1-(4-chlorobenzyl)-4-carboxypiperidine typically involves multiple steps:
Fmoc Protection: The amino group on the piperidine ring is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA) to form the Fmoc-protected intermediate.
Chlorobenzyl Substitution: The piperidine ring is then substituted with a 4-chlorobenzyl group through a nucleophilic substitution reaction, often using 4-chlorobenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-(Fmoc-amino)-1-(4-chlorobenzyl)-4-carboxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chlorobenzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(Fmoc-amino)-1-(4-chlorobenzyl)-4-carboxypiperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biology: The compound can be used in the study of receptor-ligand interactions and enzyme inhibition.
Industry: It may serve as a building block in the synthesis of complex organic molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-(Fmoc-amino)-1-(4-chlorobenzyl)-4-carboxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be removed under basic conditions to reveal the free amino group, which can then participate in binding or catalytic processes. The chlorobenzyl group may enhance binding affinity or specificity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(Fmoc-amino)-1-benzyl-4-carboxypiperidine: Similar structure but lacks the chlorine atom on the benzyl group.
4-(Fmoc-amino)-1-(4-methylbenzyl)-4-carboxypiperidine: Features a methyl group instead of a chlorine atom on the benzyl group.
Uniqueness
4-(Fmoc-amino)-1-(4-chlorobenzyl)-4-carboxypiperidine is unique due to the presence of the 4-chlorobenzyl group, which can influence its chemical reactivity and biological activity. This substitution may enhance its potential as a drug candidate by improving its pharmacokinetic properties or binding affinity to specific targets.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN2O4/c29-20-11-9-19(10-12-20)17-31-15-13-28(14-16-31,26(32)33)30-27(34)35-18-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,25H,13-18H2,(H,30,34)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURTXVZELYJZBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]butanoic acid](/img/structure/B7797135.png)
![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7797138.png)

![1-[(2-Chlorophenyl)methylazaniumyl]cyclohexane-1-carboxylate](/img/structure/B7797142.png)
